![molecular formula C9H7NO B13821539 1H-Furo[3,4-B]pyrrolizine CAS No. 340701-63-5](/img/structure/B13821539.png)
1H-Furo[3,4-B]pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Furo[3,4-B]pyrrolizine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Furo[3,4-B]pyrrolizine can be synthesized through various methods, including multicomponent reactions and cyclization processes. One common approach involves the cyclization of acyclic precursors under specific conditions to form the fused ring system. For instance, a green synthetic protocol has been developed for accessing novel 1H-pyrrole(furan, thiophene)-conjugated derivatives using a one-pot three-component reaction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is often emphasized to align with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Furo[3,4-B]pyrrolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
1H-Furo[3,4-B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the synthesis of organic materials and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism by which 1H-Furo[3,4-B]pyrrolizine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar fused ring system and are known for their biological activities and applications in medicinal chemistry.
Pyrrolizidine Derivatives: These compounds also feature a pyrrolizine ring and are studied for their toxicological and pharmacological properties.
Uniqueness: 1H-Furo[3,4-B]pyrrolizine is unique due to the presence of both a furan and a pyrrolizine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
340701-63-5 |
|---|---|
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1H-furo[3,4-b]pyrrolizine |
InChI |
InChI=1S/C9H7NO/c1-2-8-4-7-5-11-6-9(7)10(8)3-1/h1-4,6H,5H2 |
Clave InChI |
QTDJHGNKGJGQPZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=CC=CN3C2=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)

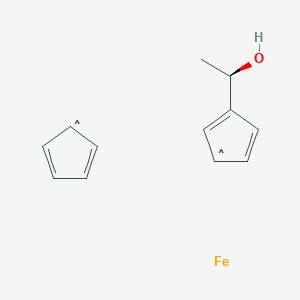
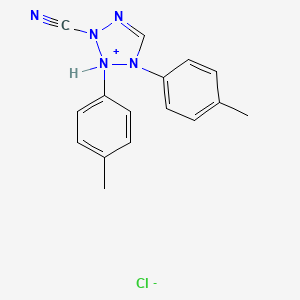
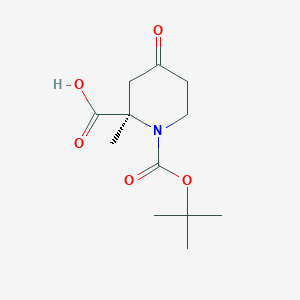
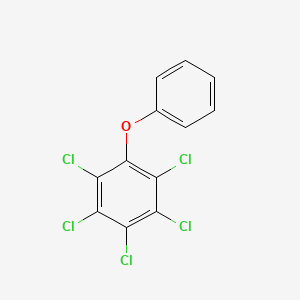

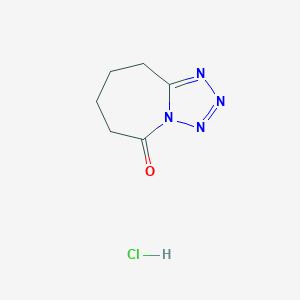
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
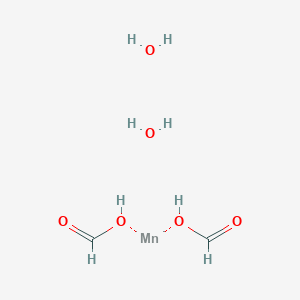
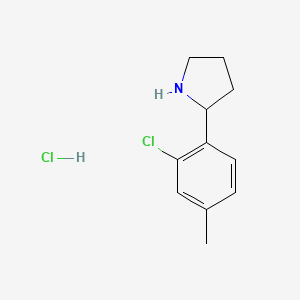
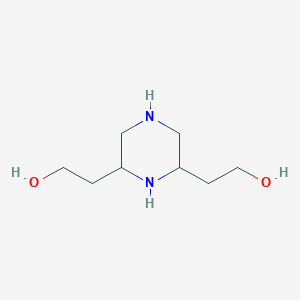
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
